Cas no 1804235-39-9 (2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one)

2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one
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- インチ: 1S/C11H12BrClO2/c1-3-15-10-5-8(4-9(13)6-10)11(14)7(2)12/h4-7H,3H2,1-2H3
- InChIKey: LQLOBWOEHFCXMD-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C=C(C=C(C=1)OCC)Cl)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 223
- XLogP3: 3.8
- トポロジー分子極性表面積: 26.3
2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013024293-1g |
2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one |
1804235-39-9 | 97% | 1g |
1,549.60 USD | 2021-06-24 |
2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one 関連文献
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-oneに関する追加情報
Introduction to 2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one (CAS No. 1804235-39-9)
2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry due to its unique structural features and potential biological activities. With the CAS number 1804235-39-9, this compound represents a promising scaffold for the development of novel therapeutic agents. Its molecular structure incorporates both bromine and chlorine substituents, which are strategically positioned on an aromatic ring, making it a valuable intermediate for further functionalization. The presence of an ethoxy group on the aromatic ring further enhances its reactivity, allowing for diverse chemical transformations that can be tailored to specific pharmacological targets.
The compound's significance lies in its potential applications as a building block in the synthesis of more complex molecules. In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various disease pathways, and 2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one has emerged as a key intermediate in this context. Its structural motif is reminiscent of several known bioactive compounds, suggesting that it may exhibit similar pharmacological properties or serve as a precursor for drugs with enhanced efficacy and selectivity.
One of the most compelling aspects of this compound is its utility in constructing heterocyclic frameworks, which are widely prevalent in biologically active molecules. The bromine and chlorine atoms on the aromatic ring can undergo cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or amino groups. This flexibility makes it an attractive candidate for generating libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
In addition to its role as a synthetic intermediate, 2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one has been explored in the context of medicinal chemistry research. The combination of bromine and chlorine substituents on an aromatic ring often enhances binding interactions with biological targets due to their ability to participate in halogen bonding or undergo electrophilic aromatic substitution reactions. These features are particularly relevant in the design of kinase inhibitors, which are critical targets for treating cancers and inflammatory diseases. Recent studies have demonstrated that halogenated aromatic compounds can exhibit potent inhibitory activity against various kinases by modulating their active sites through non-covalent interactions.
The ethoxy group in the molecule also contributes to its chemical diversity, allowing for further derivatization through nucleophilic substitution or elimination reactions. This makes 2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one a valuable starting material for synthesizing analogs with tailored physicochemical properties, such as improved solubility or metabolic stability. Such properties are essential for optimizing drug candidates for clinical development.
From a synthetic chemistry perspective, the compound's accessibility is another key factor contributing to its popularity. It can be readily prepared through multi-step organic synthesis involving well-established reactions such as bromination, chlorination, and etherification. The availability of efficient synthetic routes ensures that researchers can easily obtain sufficient quantities of the compound for both laboratory-scale investigations and larger-scale applications.
The pharmaceutical industry has increasingly recognized the importance of structurally diverse scaffolds in drug discovery. 2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one fits well within this paradigm by offering a balance between structural complexity and synthetic tractability. Its potential as a precursor for biologically active molecules has been validated by several recent publications reporting novel derivatives with interesting pharmacological profiles. These studies highlight its utility as a platform for exploring new therapeutic modalities.
Moreover, the compound's relevance extends beyond academic research into industrial applications. Pharmaceutical companies often rely on high-quality intermediates like 2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one to streamline their drug development pipelines. By leveraging such intermediates, they can accelerate the synthesis of lead compounds and reduce time-to-market for new therapies. The compound's compatibility with modern synthetic methodologies also aligns with industry trends toward greener and more efficient chemical processes.
In conclusion, 2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one (CAS No. 1804235-39-9) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent candidate for generating novel bioactive molecules through diverse chemical transformations. As interest in halogenated aromatic compounds continues to grow, this intermediate will undoubtedly play an important role in advancing therapeutic innovation across multiple disease areas.
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